molecular formula C16H23NO3 B14355709 N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide CAS No. 90257-49-1

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B14355709
CAS No.: 90257-49-1
M. Wt: 277.36 g/mol
InChI Key: BNAGLTPMBCXAQD-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide is an organic compound characterized by its unique structure, which includes a cyclobutanecarboxamide moiety attached to a diethoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(5-Chloro-2-methylphenyl)cyclobutanecarboxamide
  • N-(2,6-Dimethylphenyl)cyclobutanecarboxamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide is unique due to the presence of the diethoxy-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

90257-49-1

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C16H23NO3/c1-4-19-14-10-13(9-11(3)15(14)20-5-2)17-16(18)12-7-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18)

InChI Key

BNAGLTPMBCXAQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCC2)C)OCC

Origin of Product

United States

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